molecular formula C6H5ClFNO3S B13357791 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Cat. No.: B13357791
M. Wt: 225.63 g/mol
InChI Key: RTTHMSBDLYBHLP-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is a heteroaromatic sulfonyl chloride with a pyridine core substituted at positions 2 (methoxy), 4 (fluoro), and 5 (sulfonyl chloride). This compound is widely used in medicinal chemistry as a precursor for synthesizing sulfonamides, which are critical in drug development due to their bioactivity. The methoxy group enhances solubility, while the fluoro substituent modulates electronic properties and metabolic stability.

Properties

Molecular Formula

C6H5ClFNO3S

Molecular Weight

225.63 g/mol

IUPAC Name

4-fluoro-6-methoxypyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H5ClFNO3S/c1-12-6-2-4(8)5(3-9-6)13(7,10)11/h2-3H,1H3

InChI Key

RTTHMSBDLYBHLP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis

While information regarding the preparation of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is limited, synthetic routes for similar compounds provide insight. 2-Fluoro-6-methoxypyridine-3-sulfonylchloride, a similar compound, is typically synthesized through sulfonation and chlorination of a pyridine precursor.

A method analogous to the synthesis of 2-Chloro-6-Methoxy-3-(trifluoromethyl)pyridine involves introducing the sulfonyl chloride group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C), followed by purification via recrystallization. Key variables include stoichiometry of chlorinating agents (e.g., \$$PCl5\$$ or \$$SOCl2\$$), solvent choice (e.g., dichloromethane or toluene), and reaction time. For example, incomplete chlorination due to excess moisture can reduce yields by 15–20%.

Reaction Conditions Influencing Yield

Variable Influence on Yield
Stoichiometry of chlorinating agents Affects the degree of chlorination; insufficient amount leads to incomplete conversion.
Solvent Choice Influences reaction kinetics and solubility of reactants/products.
Reaction Time Determines the extent of the reaction; insufficient time leads to lower conversion rates.
Moisture Presence of excess moisture can lead to hydrolysis of chlorinating agents, reducing effective yield.

Characterization Methods

Spectroscopic and chromatographic methods are optimal for characterizing 2-Fluoro-6-methoxypyridine-3-sulfonylchloride:

  • ¹H/¹³C NMR : Assign signals for methoxy (-OCH₃) at δ ~3.9 ppm (singlet) and fluorine coupling patterns in the pyridine ring (e.g., J= 8–10 Hz for ortho-F).
  • IR : Confirm sulfonyl chloride (S=O) stretches at 1360–1370 cm⁻¹ and 1170–1185 cm⁻¹.
  • LC-MS : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients. M⁺ ion at m/z235.6 (calculated).

Alternative Synthetic Approach

An alternative approach involves reacting in situ formed metal sulfinates with either thionyl chloride or oxalyl chloride to prepare sulfinyl chloride intermediates. For instance, the in situ formed p-fluorophenylsulfinate salt, prepared from the addition of p-fluorophenylmagnesium bromide to DABSO, reacted smoothly with 1.1 equiv of thionyl chloride to form the corresponding sulfinyl chloride. This was then combined with 1.5 equiv of morpholine and 1.5 equiv of triethylamine to deliver sulfinamide in high yield. Each step of this one-pot, three-step sequence was performed at room temperature under a nitrogen atmosphere. Oxalyl chloride could be employed in place.

One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl halide

4-fluoroisoquinoline-5-sulfonyl halide can be produced in one pot by reacting 4-fluoroisoquinoline or a salt thereof with sulfuric anhydride in the presence or absence of sulfuric acid to form 4-fluoroisoquinoline-5-sulfonic acid or a salt thereof, and subsequently reacting the formed sulfonic acid compound with a halogenating reagent.

  • Sulfuric anhydride is preferably used in an amount of 5 mol to 15 mol with respect to 1 mol of 4-fluoroisoquinoline or a salt thereof, more preferably in an amount of 8 mol to 10 mol.
  • The reaction system is cooled externally so as to maintain the internal temperature at 10° C. to 40° C. The reaction is preferably performed at an internal temperature of 10° C. to 60° C., more preferably 20° C. to 40° C. The reaction time is preferably 5 hours to 30 hours, more preferably 10 hours to 15 hours.
  • A halogenating reagent is added to the reaction mixture, followed by heating. Examples of the halogenating reagent employed include thionyl halides such as thionyl chloride and thionyl bromide, and phosphorus halides such as phosphorus oxychloride and phosphorus pentachloride, with thionyl chloride being more preferred.
  • The reaction mixture is alkalinized with a base in the presence of an organic solvent and water, and an acid of interest is added to the formed organic layer, whereby the acid-added salt can be separated. Examples of the solvent employed include chlorine-containing solvents such as methylene chloride and chloroform; ethers such as ether, tetrahydrofuran, and dioxane; esters such as ethyl acetate; aromatic hydrocarbons such as benzene and toluene; and alcohols such as methanol and ethanol. Examples of the base employed include inorganic bases such as sodium carbonate, potassium carbonate, sodium hydrogencarbonate, potassium hydrogen carbonate, sodium hydroxide, and potassium hydroxide, and organic bases such as triethylamine and diisopropylethylamie. Examples of the acid employed include inorganic acids such as hydrochloric acid, hydrobromic acid, sulfuric acid, and nitric acid; lower fatty acids such as acetic acid and propionic acid; and organic acids such as p-toluenesulfonic acid, with hydrochloric acid being particularly preferred.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.

    Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Sulfonamide derivatives: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is used in various scientific research applications, including:

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

    Agrochemicals: In the development of herbicides, fungicides, and insecticides.

    Material science: In the synthesis of functional materials with specific properties, such as polymers and coatings.

    Biological research: As a tool for studying enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by covalently modifying the active site of the enzyme. The sulfonyl chloride group is highly reactive and can form stable covalent bonds with nucleophilic residues in proteins, such as serine, cysteine, or lysine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of sulfonyl chlorides depend on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Pyridine-Based Sulfonyl Chlorides
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
4-Fluoro-2-methoxypyridine-5-sulfonyl chloride C₆H₄ClFNO₃S 2-OCH₃, 4-F, 5-SO₂Cl 223.62 (calc.) High solubility; drug intermediate
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S 2-SO₂Cl, 5-CF₃ 245.60 Enhanced electrophilicity; protease inhibitors
5-Methoxy-pyridine-2-sulfonyl chloride C₆H₆ClNO₃S 2-SO₂Cl, 5-OCH₃ 207.63 Positional isomer; altered steric effects
4-Fluoro-3-hydroxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride C₆H₂ClF₄NO₄S 2-OCHF₃, 3-OH, 4-F, 5-SO₂Cl 295.60 High electronegativity; specialty synthesis
5-Chloro-2,4-Difluorobenzenesulfonyl chloride C₆H₂ClF₂O₂S 2,4-F₂, 5-Cl, 1-SO₂Cl (benzene ring) 226.59 Lipophilic; agrochemical intermediates

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The trifluoromethyl group in 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride increases electrophilicity at the sulfur center, accelerating nucleophilic substitution reactions compared to the methoxy group in the target compound .
    • In 4-Fluoro-3-hydroxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride , the trifluoromethoxy group (stronger EWG than methoxy) further enhances reactivity but reduces solubility due to increased hydrophobicity .
  • Electron-Donating Groups (EDGs):

    • The methoxy group in the target compound donates electrons via resonance, slightly deactivating the pyridine ring. This contrasts with 5-Methoxy-pyridine-2-sulfonyl chloride , where the methoxy at position 5 alters steric interactions near the sulfonyl chloride at position 2 .
  • Steric Hindrance:

    • The target compound’s methoxy group at position 2 may hinder nucleophilic attack at the sulfonyl chloride (position 5) compared to analogs with substituents in less crowded positions.

Research Findings and Trends

Recent studies highlight the following trends:

Positional Isomerism: Sulfonyl chloride position (e.g., 2 vs. 5 on pyridine) significantly impacts binding affinity in drug targets .

Fluorine Substitution: Fluorine at position 4 in the target compound enhances metabolic stability by resisting cytochrome P450 oxidation, a feature exploited in CNS drug design .

Hybrid Structures: Compounds combining sulfonyl chloride with multiple EWGs (e.g., 4-Fluoro-3-hydroxy-2-(trifluoromethoxy)... ) are emerging in covalent inhibitor research .

Biological Activity

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is a fluorinated pyridine derivative with significant potential in medicinal chemistry and biological applications. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H7_7ClFNO2_2S
  • CAS Number : 136476-96-6

This compound features a pyridine ring substituted with a fluorine atom and a methoxy group, along with a sulfonyl chloride functional group, which is crucial for its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
  • Anticancer Properties : Preliminary studies indicate its potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies using various cancer cell lines. The compound exhibited significant growth inhibition in these cell lines, with IC50_{50} values in the nanomolar range.

Cell Line IC50_{50} (nM)
L1210 Mouse Leukemia50
MCF-7 Breast Cancer75
A549 Lung Cancer100

The mechanism of action appears to involve the disruption of cellular proliferation pathways, potentially through the induction of apoptosis.

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins. The sulfonyl chloride group can react with amines or thiols, leading to the formation of sulfonamides, which are known to exhibit various biological effects.

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial efficacy of this compound revealed that it could serve as a lead compound for developing new antibiotics against resistant bacterial strains. The study highlighted its potential as a scaffold for further modifications to enhance activity and reduce toxicity.
  • Cancer Research : In a study focused on its anticancer properties, researchers synthesized derivatives of this compound to evaluate structure-activity relationships. Several analogs exhibited improved potency against cancer cell lines while demonstrating lower cytotoxicity towards normal cells.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-2-methoxypyridine-5-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves chlorosulfonation of a substituted pyridine precursor. Key steps include:
  • Precursor preparation : Starting with 4-fluoro-2-methoxypyridine, introduce a sulfonic acid group at the 5-position using concentrated sulfuric acid and sulfur trioxide under controlled temperatures (0–5°C).
  • Chlorination : React the intermediate sulfonic acid with chlorinating agents like PCl₅ or SOCl₂ in anhydrous dichloromethane or toluene.
  • Purification : Crystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity.
  • Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of sulfonic acid to SOCl₂) and reaction time (4–6 hours) to achieve yields >75% .

Q. How can the purity and structural integrity of this compound be characterized?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for fluorine) and ¹H NMR (methoxy group at δ ~3.9 ppm) confirm substituent positions.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.98).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • Elemental analysis : Match experimental vs. theoretical C/F/N/S ratios .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors, which are corrosive and moisture-sensitive.
  • Waste disposal : Neutralize residual reagent with ice-cold sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How do substituents (fluoro, methoxy) influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Electrophilicity : The sulfonyl chloride group’s reactivity is enhanced by electron-withdrawing fluorine (C-4) and moderated by the electron-donating methoxy group (C-2).
  • Kinetic studies : Compare reaction rates with amines (e.g., aniline) vs. alcohols (e.g., ethanol) under varying pH. For example, in DMF at 25°C, primary amines react 3× faster than secondary alcohols.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states, corroborating experimental data .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Process monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., sulfonic acid) and adjust reagent flow rates.
  • Temperature control : Maintain chlorination steps below 30°C to prevent decomposition to sulfonic acid anhydrides.
  • Solvent selection : Replace dichloromethane with less toxic solvents (e.g., 2-MeTHF) while maintaining reaction efficiency.
  • Case study : Pilot-scale batches achieved 82% yield with <2% impurities using these methods .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for biological applications?

  • Methodological Answer :
  • Functional group replacement : Synthesize analogs (e.g., replacing methoxy with ethoxy or fluorine with chlorine) and test inhibition of serine proteases (e.g., trypsin).
  • Biological assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorogenic substrates) and correlate with substituent Hammett σ values.
  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 2OK) to identify key binding interactions .

Q. What advanced analytical techniques resolve stability issues in aqueous environments?

  • Methodological Answer :
  • Degradation profiling : Use LC-MS to identify hydrolysis products (e.g., sulfonic acid) in phosphate buffer (pH 7.4) over 24 hours.
  • Kinetic stability : Calculate half-life (t₁/₂) under accelerated conditions (40°C, 75% RH).
  • Stabilization : Add lyoprotectants (e.g., trehalose) for lyophilized formulations, improving shelf life to >6 months .

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